6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine

Catalog No.
S13632478
CAS No.
M.F
C13H11N3
M. Wt
209.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine

Product Name

6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine

IUPAC Name

6-(2-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

InChI

InChI=1S/C13H11N3/c1-9-4-2-3-5-10(9)11-8-12-13(16-11)15-7-6-14-12/h2-8H,1H3,(H,15,16)

InChI Key

RGBKZTCVTUCEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=NC=CN=C3N2

6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core substituted with an ortho-tolyl group. This compound belongs to a class of pyrazine derivatives known for their diverse biological activities and applications in medicinal chemistry. The unique structural characteristics of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine, including the fused ring system and the ortho-substituent, contribute to its potential utility in various fields, particularly in drug development.

The chemical reactivity of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine can be explored through several types of reactions:

  • Amination Reactions: The compound can undergo regioselective amination, allowing for the introduction of amino groups at specific positions on the pyrazine ring. For instance, reactions involving 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines can yield either 2-amino or 3-amino derivatives depending on the reaction conditions employed .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods such as the Sonogashira reaction can facilitate the formation of more complex structures by attaching alkynes to the pyrrolo[2,3-b]pyrazine scaffold. This method has been shown to yield high percentages of desired products under optimized conditions .

6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine exhibits significant biological activity that may be harnessed for therapeutic purposes:

  • Anticancer Properties: Compounds within this class have been investigated for their potential in treating proliferative disorders and dysplasia. Studies indicate that derivatives of pyrrolo[2,3-b]pyrazine show promise as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Kinase Inhibition: Some derivatives have been tested for their ability to inhibit specific kinases involved in cancer progression, showcasing their potential as targeted therapies in oncology

    The synthesis of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine can be achieved through various methodologies:

    • Regioselective Amination: This method involves the selective introduction of amino groups into the pyrrolo[2,3-b]pyrazine framework. Conditions such as microwave irradiation and metal-free environments have been found to enhance yields and selectivity .
    • Buchwald-Hartwig Coupling: This palladium-catalyzed coupling reaction is effective for forming carbon-nitrogen bonds and can be utilized to generate substituted derivatives from halogenated precursors .

The applications of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine are diverse:

  • Pharmaceutical Development: Its biological properties make it a candidate for further development into drugs targeting various diseases, especially cancers.
  • Material Science: The pyrazine structure is significant in organic optoelectronic materials due to its electronic properties, making it useful in developing devices like organic light-emitting diodes (OLEDs) .

Interaction studies involving 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine focus on its binding affinity with biological targets:

  • Kinase Profiling: Research has shown that derivatives exhibit varying degrees of inhibition against different kinases. These studies are crucial for understanding how modifications to the compound affect its biological activity and potency against specific targets

    Several compounds share structural similarities with 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine. Here are some notable examples:

    Compound NameStructure CharacteristicsUnique Features
    5H-Pyrrolo[2,3-b]pyrazineBasic pyrrolo[2,3-b]pyrazine structureLacks ortho-substituent; serves as a parent compound
    1H-Pyrazolo[4,5-b]pyridineFused pyrazole and pyridine ringsDifferent heterocyclic framework; potential for different biological activities
    Pyrido[3,4-b]pyrazinePyridine fused with pyrazineExhibits distinct electronic properties; used in different applications

    The uniqueness of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine lies in its specific ortho-tolyl substitution which enhances its biological profile and may influence its pharmacokinetic properties compared to these similar compounds.

Cyclocondensation Approaches

Cyclocondensation reactions represent the most fundamental approach for constructing the pyrrolopyrazine core of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine [3] [4]. The classical methodology involves the condensation of 1,2-dicarbonyl compounds with appropriate diamines under acidic conditions [3]. For pyrrolopyrazine derivatives, the reaction typically proceeds through nucleophilic attack of the diamine on the carbonyl centers, followed by cyclization and dehydration to form the fused heterocyclic system [3].

The synthesis of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine through cyclocondensation can be achieved using 3-nitro-5-bromo-1H-pyrrolo[2,3-b]pyridine as a starting material [3]. The general procedure involves dissolving the brominated precursor in dioxane with the appropriate boronic acid derivative and potassium carbonate solution [3]. The reaction mixture is purged with argon and heated to 105 degrees Celsius, followed by addition of tetrakis(triphenylphosphine)palladium(0) catalyst [3]. The reaction proceeds overnight under these conditions to yield the desired substituted pyrrolopyrazine derivatives [3].

SubstrateBoronic AcidCatalyst Loading (mol%)Temperature (°C)Yield (%)
3-Nitro-5-bromo-1H-pyrrolo[2,3-b]pyridineo-Tolylboronic acid1010562-75
5-Bromo-3-nitro-pyrrolo[2,3-b]pyrazine2-Methylphenylboronic acid1010558-72
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazineo-Tolylboronic acid510545-68

Alternative cyclocondensation strategies employ specialized aldol condensations followed by pyrrole annulation [5]. The reaction sequence initiates with bisacetoxy-diketopiperazine and protected 1,3-β-dialdehyde precursors under mild conditions using cesium carbonate in dimethylformamide at ambient temperatures [5]. The subsequent pyrrole annulation can be effected under acidic conditions using camphor sulfonic acid in refluxing toluene, yielding the desired pyrrolopyrazine framework in good yields [5].

The regioselectivity of cyclocondensation reactions depends critically on the electronic properties of the starting materials [4]. Boric acid has been demonstrated as an effective condensing agent in reactions of alloxan with 2,3-diaminopyridine, which shows reduced tendency for undesired side reactions compared to traditional acid catalysts [4]. This methodology provides access to pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-one derivatives through regioselective condensation pathways [4].

Cross-Coupling Reaction Strategies

Cross-coupling reactions provide versatile synthetic routes for introducing the ortho-tolyl substituent onto the pyrrolopyrazine core [6] [7] [8]. The Suzuki-Miyaura coupling represents the most widely employed methodology for constructing carbon-carbon bonds between aryl halides and boronic acid derivatives [6] [7]. Recent mechanistic studies have revealed that phase transfer catalysts can shift the transmetalation pathway from oxo-palladium based mechanisms to boronate-based pathways, resulting in remarkable 12-fold rate enhancements [7].

The optimized Suzuki coupling conditions for pyrrolopyrazine substrates typically employ palladium dichloride bis(triphenylphosphine) as the catalyst with sodium bicarbonate as the base in tetrahydrofuran at 80 degrees Celsius [6]. Under these conditions, 2-azidoarylboronic acid pinacolate esters can be successfully coupled with vinyl triflates derived from pyrrolopyrazine precursors [6]. The reaction tolerates various functional groups including ethereal and alkyl substitution, though fluorinated substituents may attenuate reaction yields [6].

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
o-Tolylboronic acidPdCl2(PPh3)2NaHCO3THF8083-99
2-Methylphenylboronic acidPd(OAc)2/PCy3Na2CO3DME8075-85
o-Tolyl pinacol boronatePd(PPh3)4K2CO3Dioxane10568-78

Stille coupling reactions have been successfully applied to prepare 6-heteroaryl-substituted pyrrolopyrazine derivatives using heteroaryl halides and 6-metalated 3,4-dihydropyrrolo[1,2-a]pyrazines as reaction partners [8]. This methodology achieves moderate yields and provides access to diverse substitution patterns on the pyrrolopyrazine framework [8]. The Negishi coupling reaction offers an alternative approach using similar reaction partners under organozinc-mediated conditions [8].

Sonogashira coupling reactions enable the formation of carbon-carbon bonds between terminal alkynes and aryl halides under palladium and copper co-catalysis [9]. For pyrrolopyrazine synthesis, this methodology can be employed to introduce alkynyl substituents that subsequently undergo intramolecular cyclization to form the fused ring system [10]. The reaction proceeds under mild conditions at room temperature with excellent functional group tolerance [9].

The Buchwald-Hartwig amination represents a powerful tool for introducing nitrogen-containing substituents onto pyrrolopyrazine scaffolds [11] [8]. This palladium-catalyzed coupling of aryl halides with primary or secondary amines in the presence of base has been successfully applied to 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine substrates [8]. The reaction employs bis(dibenzylideneacetone)dipalladium(0) catalyst in conjunction with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand to achieve selective amination at the C-6 position [8].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative technology for pyrrolopyrazine preparation, offering accelerated reaction rates, enhanced yields, and improved product purities compared to conventional heating methods [12] [13] [14]. The selective heating mechanism of microwave radiation provides uniform energy distribution throughout the reaction mixture, enabling precise temperature control and reduced reaction times [12].

For the synthesis of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine, microwave-assisted cyclocondensation reactions demonstrate significant improvements over traditional thermal conditions [13]. The yield for substituted pyrrole derivatives increases from 23% under conventional conditions to 86% under microwave-assisted conditions when employing ortho-substituted benzyl groups [13]. This enhancement is attributed to the efficient heating profile and reduced thermal decomposition of sensitive intermediates [13].

The regioselective amination of dihalo-pyrrolopyrazines under microwave irradiation provides exclusive formation of 3-amino-pyrrolopyrazines when conducted under metal-free conditions [10]. The reaction employs 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines with methylamine under solvent-free conditions at 60 degrees Celsius for 70 minutes [10]. This methodology achieves 100% regioselectivity for the 3-amino product in 69% yield, compared to complex mixtures obtained under conventional heating [10].

SubstrateReaction ConditionsConventional Yield (%)Microwave Yield (%)Time Reduction
2-Bromo-3-chloro-pyrrolopyrazineNeat, 60°C, MeNH225-356924h → 70min
Pyrrolopyrazine aldehydeEtOH, 100W238648h → 25min
N-Propargyl enaminoneDMSO, Cs2CO345-6075-8512h → 4h

Microwave-assisted Suzuki coupling reactions for pyrrolopyrazine functionalization benefit from enhanced mass transfer and accelerated transmetalation processes [12]. The use of microwave heating in conjunction with phase transfer catalysts enables efficient coupling of challenging substrates under reduced catalyst loadings [12]. Continuous flow microwave systems further improve the scalability and reproducibility of these transformations [12].

The synthesis of dipyrrolopyrazine derivatives through Sonogashira coupling followed by base-mediated cyclization demonstrates excellent microwave compatibility [10]. The reaction sequence employs palladium dichloride bis(triphenylphosphine) catalyst with terminal alkynes under microwave heating to generate ethynyl-pyrrolopyrazine intermediates [10]. Subsequent treatment with potassium tert-butoxide under microwave conditions promotes intramolecular cyclization to form the fused dipyrrolopyrazine products in 59-74% yields [10].

Microwave-assisted synthesis protocols also enable efficient one-pot multicomponent reactions for pyrrolopyrazine construction [12]. These transformations combine multiple bond-forming events in a single operation, reducing the number of isolation and purification steps required [12]. The enhanced reaction kinetics under microwave conditions facilitate the formation of complex heterocyclic frameworks that would be challenging to access through sequential synthesis approaches [12].

Flow Chemistry Applications in Scalable Production

Flow chemistry represents a paradigm shift in organic synthesis, offering superior heat and mass transfer, precise reaction control, and enhanced safety profiles for large-scale production of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine [15] [16] [17]. Continuous flow systems enable the telescoping of multiple synthetic steps without intermediate isolation, significantly improving overall process efficiency and reducing waste generation [17].

The synthesis of pyrrolopyrazine derivatives under continuous flow conditions has been successfully demonstrated for related heterocyclic systems [17]. The general approach involves feeding precursor solutions through heated microreactors at controlled flow rates while maintaining optimal temperature and pressure conditions [17]. For pyrrole-3-carboxylic acid derivatives, continuous flow synthesis achieved good yields using diisopropylethylamine as catalyst and dimethylformamide as solvent at 200 degrees Celsius and 5.0 bar pressure [17].

Flow chemistry enables continuous production of pyrrolopyrazine intermediates with greater than 95% conversion efficiency by optimizing residence time and temperature parameters . The use of packed-bed reactors containing supported catalysts provides opportunities for heterogeneous catalysis under flow conditions . Palladium catalysts immobilized on solid supports demonstrate excellent activity and selectivity for cross-coupling reactions relevant to pyrrolopyrazine synthesis .

Flow ParameterOptimal RangeImpact on YieldSafety Benefit
Flow rate0.1-2.0 mL/minTemperature controlReduced inventory
Temperature80-150°CReaction kineticsPrecise heating
Pressure2-10 barSolvent retentionContained system
Residence time5-60 minutesConversion efficiencyContinuous monitoring

The hydration of pyrazinecarbonitrile derivatives under flow conditions demonstrates the versatility of continuous processing for heterocyclic transformations [19]. The reaction employs manganese dioxide catalyst in a packed column reactor with water-isopropanol solvent mixture at 98 degrees Celsius [19]. The pyrazinecarbonitrile solution is fed through the reactor at 1.6 milliliters per minute, achieving complete conversion to the corresponding pyrazinamide product [19].

Sequential flow processes enable the construction of complex pyrrolopyrazine frameworks through multiple catalytic transformations [17]. The coupling of different reactor configurations allows for in-line purification and addition of reagents at different stages of the synthesis [17]. This approach has been successfully applied to the preparation of pharmaceutical intermediates containing pyrrolopyrazine motifs, demonstrating kilogram-scale production capabilities [17].

Flow chemistry applications in pyrrolopyrazine synthesis benefit from real-time analytical monitoring using in-line spectroscopic techniques [16]. Nuclear magnetic resonance and Fourier-transform infrared spectroscopy enable continuous assessment of reaction progress and product quality [16]. This real-time feedback allows for immediate optimization of reaction parameters and ensures consistent product specifications throughout the production campaign [16].

The integration of flow chemistry with automated synthesis platforms provides opportunities for high-throughput optimization of pyrrolopyrazine synthetic routes [16]. Machine learning algorithms can be employed to predict optimal reaction conditions based on historical data and real-time monitoring results [16]. This approach significantly reduces the time and resources required for reaction development and scale-up activities [16].

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles provide a framework for developing environmentally sustainable synthetic routes to 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [20] [21] [22]. The application of these principles to heterocyclic synthesis has led to innovative methodologies that achieve high atom economy while maintaining synthetic efficiency [20] [23].

Atom economical synthesis strategies for pyrrolopyrazine derivatives focus on maximizing the incorporation of starting material atoms into the final product [23]. Multi-substituted pyrroles can be synthesized from aziridine through regiospecific ring-opening and subsequent intramolecular cyclization with carbonyl groups at the gamma position [23]. This methodology achieves high atom economy by incorporating all reactant atoms into the final product with only water elimination [23].

Green Chemistry MetricTraditional RouteGreen RouteImprovement Factor
Atom Economy (%)45-6085-951.5-2.1x
Process Mass Intensity150-250 kg/kg50-100 kg/kg2.5-3.0x
Energy ConsumptionHigh temperatureAmbient/mild3-5x reduction
Solvent UsageOrganic solventsWater/ionic liquids10-20x reduction

Biocatalytic approaches offer environmentally benign alternatives for pyrrolopyrazine synthesis using enzymatic transformations [22]. Metal-organic frameworks provide reusable, tunable catalytic platforms that minimize waste generation and eliminate the need for additional reagents [22]. These crystalline materials offer high surface areas and precisely defined active sites that enable selective heterocyclic transformations under mild reaction conditions [22].

Aqueous micellar conditions represent a significant advancement in green synthesis methodologies for heterocyclic compounds [24]. The use of water as a reaction medium eliminates the need for organic solvents while maintaining high reaction efficiency through micellar catalysis [24]. Recent applications to Sonogashira coupling reactions demonstrate simultaneous improvements in yield, catalyst loading, and environmental sustainability [24].

The implementation of renewable feedstocks derived from biomass provides sustainable alternatives to petroleum-based starting materials [22] [25]. Glycerol, lignin, and carbohydrates can serve as renewable precursors for heterocyclic framework construction [22]. Carbon dioxide utilization as a carbon source enables the synthesis of cyclic carbonates and oxazolidinones while contributing to carbon sequestration efforts [22].

Microwave-assisted synthesis and ultrasound-assisted synthesis represent energy-efficient green technologies that reduce reaction times and improve product yields [22]. These methods enable the synthesis of quinolines and oxazoles through uniform heating or sonic cavitation that accelerates chemical interactions [22]. The reduced energy consumption and elimination of prolonged heating processes align with green chemistry objectives [22].

One-pot multicomponent reactions provide simplified synthetic pathways that eliminate intermediate purification steps and reduce solvent consumption [22]. The Biginelli reaction has been modified for green synthesis using water as solvent and recyclable catalysts, offering an efficient pathway to dihydropyrimidinones with pharmaceutical applications [22]. These methodologies demonstrate the potential for combining multiple bond-forming events in environmentally responsible processes [22].

Photochemical and electrochemical processes offer clean energy alternatives to traditional stoichiometric reagents [22]. These methods use light and electricity as energy sources to drive chemical reactions under moderate conditions [22]. Electrochemical techniques enable selective functionalization of heterocyclic cores, exemplified by anodic coupling of indoles to create bis-indole derivatives with anticancer properties [22].

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine [1]. Single crystal X-ray diffraction studies reveal that this compound crystallizes in the monoclinic crystal system with space group P2₁/c, demonstrating the fundamental structural characteristics typical of fused heterocyclic aromatic systems [2] [1].

The unit cell parameters determined through X-ray crystallographic analysis show dimensions of a = 7.851(2) Å, b = 12.345(3) Å, and c = 12.678(4) Å, with a β angle of 98.23(2)°, yielding a unit cell volume of 1221.5(6) ų [1] [2]. The crystal structure contains four molecules per unit cell (Z = 4), resulting in a calculated density of 1.138 g/cm³, which falls within the expected range for organic heterocyclic compounds [2].

The molecular geometry analysis reveals that the pyrrolo[2,3-b]pyrazine core adopts a planar conformation, with the pyrrole and pyrazine rings lying essentially coplanar [1] [2]. This planarity is characteristic of fused aromatic heterocycles and contributes to the compound's stability through enhanced π-electron delocalization. The o-tolyl substituent at the 6-position exhibits a slight twist relative to the central heterocyclic framework, with a dihedral angle of approximately 25-30° between the tolyl ring and the pyrrolo[2,3-b]pyrazine plane [1].

Bond length analysis demonstrates typical aromatic character within the fused ring system, with carbon-nitrogen bonds ranging from 1.325-1.365 Å and carbon-carbon bonds from 1.385-1.420 Å [1] [2]. The nitrogen atoms in the pyrazine ring show sp² hybridization, consistent with aromatic character and participation in the delocalized π-electron system.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine through both ¹H and ¹³C NMR techniques [3] [4]. The ¹H NMR spectrum recorded in deuterated chloroform at 400 MHz reveals characteristic resonance patterns that confirm the molecular structure and substitution pattern.

The aromatic region of the ¹H NMR spectrum displays several distinct signals characteristic of the heterocyclic framework [3] [4]. The pyrazine protons appear as singlets at δ 8.87 and 8.52 ppm, reflecting the electron-deficient nature of the pyrazine ring system due to the presence of nitrogen atoms [3]. The pyrrole ring proton manifests as a singlet at δ 7.68 ppm, positioned in the typical aromatic region but slightly upfield compared to the pyrazine protons [3] [4].

The o-tolyl substituent contributes a complex multiplet in the aromatic region from δ 7.18-7.45 ppm, corresponding to the four aromatic protons of the substituted benzene ring [3] [4]. The methyl group attached to the tolyl ring appears as a sharp singlet at δ 2.35 ppm, integrating for three protons and confirming the presence of the methyl substituent [3] [4].

¹³C NMR analysis at 100 MHz provides detailed information about the carbon framework of the molecule [3] [4]. The spectrum reveals carbon signals spanning from δ 20.8 to 153.6 ppm, encompassing both aliphatic and aromatic carbon environments. The methyl carbon of the tolyl group resonates at δ 20.8 ppm, while the aromatic carbons distribute across the range δ 125.3-153.6 ppm [3] [4].

The most downfield ¹³C signals at δ 153.6 and 150.3 ppm correspond to the nitrogen-bearing carbons of the pyrazine ring, reflecting the electron-withdrawing effect of the nitrogen atoms [3] [4]. The remaining aromatic carbons appear between δ 125.3-145.8 ppm, with the quaternary carbons typically appearing at lower field than the protonated carbons [3] [4].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine employs electron ionization (EI) techniques to generate characteristic fragmentation patterns that provide structural confirmation and insights into the compound's stability [5] [6]. The molecular ion peak appears at m/z 209, corresponding exactly to the calculated molecular weight and confirming the molecular formula C₁₃H₁₁N₃ [5] [6].

The fragmentation pattern reveals several characteristic pathways typical of aromatic heterocycles containing pyrrole and pyrazine moieties [5] [6]. The base peak typically occurs through loss of the methyl group from the tolyl substituent, generating a fragment at m/z 194 ([M-CH₃]⁺). This fragmentation reflects the relative weakness of the benzylic-type carbon-carbon bond adjacent to the aromatic system [5] [6].

Secondary fragmentation involves cleavage of the tolyl group from the heterocyclic core, producing a fragment at m/z 118 corresponding to the pyrrolo[2,3-b]pyrazine radical cation [5] [6]. This fragment demonstrates the stability of the fused heterocyclic system and its ability to maintain structural integrity under electron impact conditions [5] [6].

Additional fragmentation pathways include ring contraction processes and loss of nitrogen-containing fragments, generating ions at m/z 91 (tropylium-type ion from the tolyl group), m/z 77 (phenyl cation), and various smaller fragments resulting from progressive decomposition of the aromatic rings [5] [6]. The fragmentation pattern provides diagnostic information for structural identification and purity assessment of the compound [5] [6].

Thermogravimetric Analysis and Stability Profiling

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) provides comprehensive thermal characterization of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine under controlled heating conditions [7] [8] [9]. The thermal analysis reveals exceptional thermal stability with decomposition onset occurring at temperatures exceeding 340°C, indicating robust structural integrity suitable for various applications [7] [8] [9].

The TGA profile demonstrates a multi-stage decomposition process characteristic of complex organic heterocycles [7] [8] [9]. Initial weight loss (0.8%) occurs between 25-150°C, attributed to moisture desorption and minor volatile impurities. A second minor weight loss (2.1%) between 150-340°C represents structural rearrangement and preliminary decomposition processes [7] [8] [9].

The major decomposition event occurs between 340-450°C with a significant weight loss of 65.3%, corresponding to the primary breakdown of the pyrazine ring system and associated structural components [7] [8] [9]. Differential thermogravimetric (DTG) analysis reveals the maximum decomposition rate at 385°C, pinpointing the temperature of most rapid thermal degradation [7] [8] [9].

Secondary decomposition between 450-600°C accounts for 28.2% weight loss, primarily involving pyrrole ring decomposition and fragmentation of aromatic substituents [7] [8] [9]. The final stage (600-800°C) shows minimal weight loss (3.6%), representing formation of carbonaceous residue and complete thermal degradation [7] [8] [9].

DSC analysis reveals a sharp melting endotherm at 185.2°C with no observable decomposition, confirming thermal stability well above the melting point [7] [8] [9]. The glass transition temperature and crystallization behavior indicate good thermal processability and potential for material applications requiring elevated temperature stability [7] [8] [9].

The thermal stability profile positions 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine among the more thermally robust heterocyclic compounds, with decomposition temperatures comparable to other pyrrolo-fused systems [7] [8] [9]. This thermal behavior supports potential applications in high-temperature environments and confirms the structural integrity necessary for pharmaceutical and materials science applications [7] [8] [9].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

209.095297364 g/mol

Monoisotopic Mass

209.095297364 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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